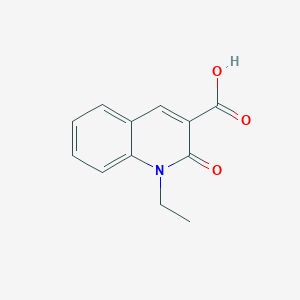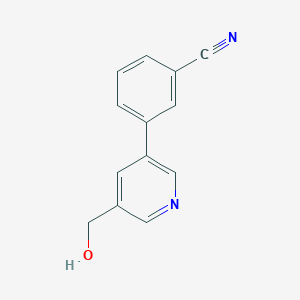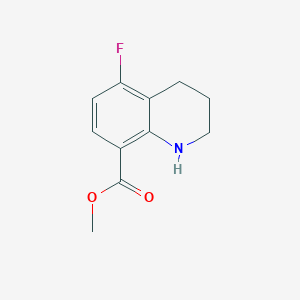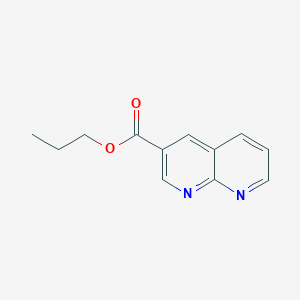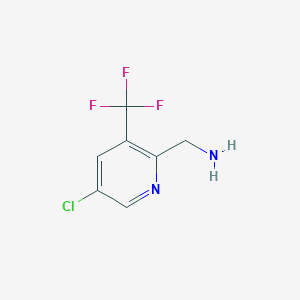
1-Methyl-2-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3 It is a derivative of naphthalene, where a methyl group and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the metalation of this compound using organometallic reagents such as lithium dialkylamide-type bases. This reaction is typically carried out in the presence of carbon dioxide to yield the corresponding naphthoic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale metalation reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to maximize yield and minimize side reactions, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids.
Reduction: Reduction reactions can modify the trifluoromethyl group, potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalenes and naphthoic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism by which 1-methyl-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)naphthalene: Lacks the methyl group at the 1 position.
1-Methyl-3-(trifluoromethyl)naphthalene: The trifluoromethyl group is at the 3 position instead of the 2 position.
Uniqueness: 1-Methyl-2-(trifluoromethyl)naphthalene is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Eigenschaften
Molekularformel |
C12H9F3 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1-methyl-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15/h2-7H,1H3 |
InChI-Schlüssel |
ZUFWMUZZZUEPKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=CC=CC=C12)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



